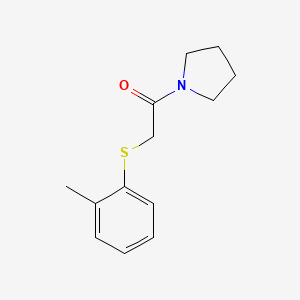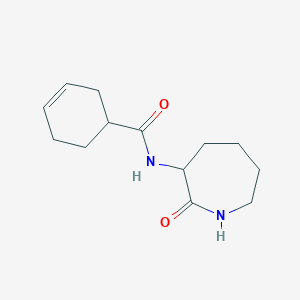
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide, also known as OXA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. OXA is a cyclic amide that contains a seven-membered ring with a carbonyl group and a cyclohexene ring. In
作用機序
The mechanism of action of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may inhibit the activity of MMPs by binding to the active site of the enzyme. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may also inhibit the activity of β-lactamases by binding to the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of β-lactamases, which can confer resistance to antibiotics.
実験室実験の利点と制限
One advantage of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential to inhibit the activity of MMPs and β-lactamases. This can be useful in studying the role of these enzymes in cancer cell invasion and antibiotic resistance. However, one limitation of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have cytotoxic effects on some normal cells, and its use should be carefully monitored.
将来の方向性
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide. One direction is to study the potential of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide as a lead compound for the development of anticancer and antibacterial agents. Another direction is to study the structure-activity relationship of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs to identify compounds with improved activity and selectivity. Additionally, future research can focus on the development of new synthetic methods for N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs.
合成法
The synthesis of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 3-cyclohexene-1-carboxylic acid with N-benzylazepane-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in good yield and purity. Other methods include the reaction of 3-cyclohexene-1-carboxylic acid with N-alkylazepan-2-ones, or the reaction of 3-cyclohexene-1-carboxylic acid with 2-aminooxepane in the presence of a coupling reagent.
科学的研究の応用
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to inhibit the activity of β-lactamases, which are enzymes that can confer resistance to antibiotics.
特性
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-2,10-11H,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYPOSYANSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


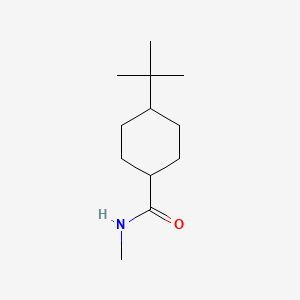

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
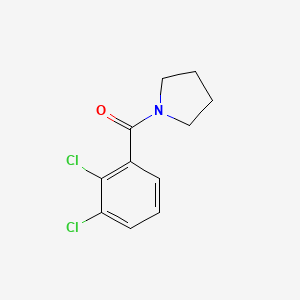
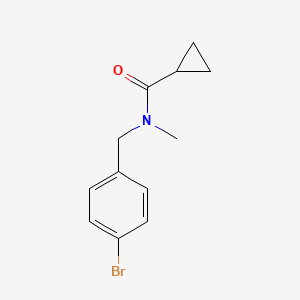


![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
